molecular formula C16H25N3O4S2 B5526591 N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide

N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide

Cat. No. B5526591
M. Wt: 387.5 g/mol
InChI Key: ODEZTTVMGGWDCF-QWHCGFSZSA-N
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Description

The compound contains several functional groups including an acetyl group, a thienyl group, a pyrrolidinyl group, and a sulfamide group. The thienyl group is a sulfur-containing heterocycle that is found in many biologically active compounds . The pyrrolidinyl group is a type of cyclic amine that is also common in many drugs and natural products. The acetyl group is a common functional group in organic chemistry, often involved in acylation reactions. The sulfamide group is less common, but sulfamides are known for their use in medicinal chemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the acetyl and sulfamide groups would likely make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis and antimicrobial activity of compounds structurally related to "N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide." For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) studied the synthesis of new pyridothienopyrimidines and pyridothienotriazines, revealing their potential antimicrobial activities. This research contributes to understanding how modifications in the thienyl and pyrrolidinyl moieties might impact biological activity, laying groundwork for further investigations into related compounds for potential pharmacological applications A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002.

Development of Novel Polyamides

In the field of materials science, Faghihi and Mozaffari (2008) synthesized new polyamides based on bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, showcasing the application of similar compounds in creating novel materials. These polyamides exhibit good solubility in polar solvents and possess desirable thermal properties, indicating their potential use in high-performance applications K. Faghihi, Z. Mozaffari, 2008.

Heterocyclic Chemistry Applications

The synthesis of heterocyclic compounds is a crucial area of research due to their wide range of pharmacological properties. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) investigated the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidines derivatives, demonstrating the versatility of thieno and pyrrolidinyl scaffolds in heterocyclic chemistry. These studies provide insights into the structural requirements for biological activity and the potential for developing new therapeutic agents M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011.

properties

IUPAC Name

(3S,4R)-1-(5-acetylthiophene-2-carbonyl)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S2/c1-10(2)12-8-19(9-13(12)17-25(22,23)18(4)5)16(21)15-7-6-14(24-15)11(3)20/h6-7,10,12-13,17H,8-9H2,1-5H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEZTTVMGGWDCF-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)C2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)C2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide

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